molecular formula C8H6F4 B1390589 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene CAS No. 81577-08-4

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390589
CAS No.: 81577-08-4
M. Wt: 178.13 g/mol
InChI Key: XEMUQSFXYQZZSO-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound of significant interest in advanced materials and pharmaceutical research. The 2,2,2-trifluoroethyl group is a key structural motif known for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a valuable building block in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . In the field of energy storage, structurally similar fluorinated benzene derivatives are extensively studied as key components in electrolytes for high-voltage lithium metal batteries . These compounds, including those with trifluoroethyl functionalities, contribute to the formation of stable solid-electrolyte interphases (SEI) and cathode-electrolyte interphases (CEI), which are critical for improving battery cycle life and safety at operating voltages up to 4.5 V . The incorporation of fluorine atoms and the trifluoroethyl group alters the electronic characteristics and chemical stability of the benzene core, providing researchers with a versatile reagent for molecular design and synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-fluoro-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUQSFXYQZZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276416
Record name 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-08-4
Record name 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81577-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Process:

Step Description Key Reagents & Conditions Yield & Purity
1 Nitration of chlorobenzene derivatives Nitric acid, sulfuric acid, temperature 25–60°C Formation of nitro-intermediates
2 Fluorination of nitro-intermediate Potassium fluoride, organic solvents, elevated temperature (150–200°C) Formation of trifluoronitrobenzene (high yield)
3 Reduction to amino derivative Hydrogen with Raney nickel at 50–60°C High purity trifluoroaniline (~96.5% molar yield)
4 Diazotization and deamination Sulfuric acid, nitroso sulfuric acid, sodium hypophosphite Final benzene derivative with fluorine substituents

Advantages:

  • Suitable for large-scale production.
  • High yields and purity.

Limitations:

  • Multi-step process requiring rigorous control.
  • Use of hazardous reagents like nitric acid and fluorinating agents.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Type Typical Conditions Advantages Limitations
Direct Fluoroalkylation 2,2,2-Trifluoroethyl fluoride, AlCl₃ Electrophilic substitution 0–50°C, inert solvent Regioselectivity, straightforward Handling volatile reagents
SNAr on Halogenated Precursors Trifluoroethyl nucleophile, transition metals Nucleophilic substitution 80–120°C, polar aprotic solvent High selectivity Requires halogenated precursors
Electrophilic Fluorination Selectfluor, NFSI Electrophilic fluorination 25–50°C Late-stage fluorination Over-fluorination risk
Radical/Photochemical XeF₂, F₂, UV light Radical fluorination Inert atmosphere, UV irradiation Complex molecules Regioselectivity issues
Multi-step Industrial Chlorobenzene derivatives, fluorinating agents Nitration, fluorination, reduction 25–200°C, multi-step High yield, scalable Hazardous reagents

Scientific Research Applications

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene in biological systems involves its interaction with specific molecular targets. The fluoro and trifluoroethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

In chemical reactions, the electron-withdrawing nature of the fluoro and trifluoroethyl groups can stabilize reaction intermediates, facilitating various transformations. This property is particularly useful in the development of new catalytic processes and reaction pathways .

Comparison with Similar Compounds

Trifluoroethyl-Substituted Benzene Derivatives

Compound Name Substituents Molecular Formula MW Key Properties/Applications References
1-Fluoro-3-(2,2,2-trifluoroethyl)benzene -F (C1), -CF₂CF₃ (C3) C₈H₆F₄ 178.13 GC RI: 810 (OV-101); used in fluorinated building blocks
1-Nitro-3-(2,2,2-trifluoroethyl)benzene -NO₂ (C1), -CF₂CF₃ (C3) C₈H₆F₃NO₂ 217.14 Synthesized via metal-free trifluoromethylation; volatile, requires careful purification
1-(Benzyloxy)-2-methoxy-4-(2,2,2-trifluoroethyl)benzene -OCH₂C₆H₅ (C1), -OCH₃ (C2), -CF₂CF₃ (C4) C₁₆H₁₅F₃O₂ 320.29 White solid; synthesized via CuI-catalyzed deoxytrifluoromethylation
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene -CF₂CF₃ (C1), -CF₃ (C3) C₉H₆F₆ 252.14 Enhanced electron-withdrawing effects due to dual -CF₃ groups; used in photoredox catalysis

Key Observations :

  • Electronic Effects: The trifluoroethyl group (-CF₂CF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring. This effect is amplified in compounds with additional electron-withdrawing groups (e.g., -NO₂ in 1-Nitro-3-(2,2,2-trifluoroethyl)benzene) .
  • Synthetic Accessibility : CuI/KF-mediated reactions enable efficient trifluoroethylation, but nitro-substituted derivatives require careful handling due to volatility .
  • Applications : Trifluoroethylated benzenes serve as intermediates in pharmaceuticals and agrochemicals, leveraging fluorine’s bioavailability-enhancing properties .

Halogen-Substituted Trifluoroethyl/Methyl Benzenes

Compound Name Substituents Molecular Formula MW Key Properties/Applications References
1-Bromo-4-(2,2,2-trifluoroethyl)benzene -Br (C1), -CF₂CF₃ (C4) C₈H₆BrF₃ 245.04 Higher molecular weight vs. fluoro analog; used in cross-coupling reactions
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene -Cl (C1), -F (C2), -OCH₃ (C4), -CF₃ (C3) C₈H₅ClF₄O 228.57 Complex substitution pattern; potential use in drug design
1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene -Cl (C1), -F (C2, C4, C5), -CF₃ (C3) C₇H₂ClF₆ 250.54 High halogen density; exhibits steric hindrance and thermal stability

Key Observations :

  • Reactivity : Bromine and chlorine substituents increase molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions compared to fluorine .
  • Steric and Electronic Effects : Multi-halogenated derivatives (e.g., 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene) combine steric bulk with strong electron withdrawal, impacting binding in medicinal chemistry .

Methoxy and Trifluoromethoxy Derivatives

Compound Name Substituents Molecular Formula MW Key Properties/Applications References
1-Fluoro-3-(trifluoromethoxy)benzene -F (C1), -OCF₃ (C3) C₇H₄F₄O 196.10 Lower MW than trifluoroethyl analogs; used in liquid crystals
1-Fluoro-3-methoxy-2-methylbenzene -F (C1), -OCH₃ (C3), -CH₃ (C2) C₈H₉FO 140.16 Electron-donating -OCH₃ increases ring electron density

Key Observations :

  • Electronic Modulation : Methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups provide opposing electronic effects (electron-donating vs. withdrawing), influencing solubility and interaction with biological targets .

Biological Activity

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F4
  • Molecular Weight : 202.16 g/mol
  • CAS Number : 81577-08-4

The compound features a fluorine atom and a trifluoroethyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its unique structural features:

  • Hydrophobic Interactions : The trifluoroethyl group enhances the lipophilicity of the molecule, improving its membrane permeability and interaction with lipid bilayers.
  • Binding Affinity : The presence of fluorine atoms can enhance binding affinity to specific enzymes and receptors through hydrogen bonding and van der Waals forces. This is particularly relevant in the design of bioactive molecules .

Biological Applications

This compound has been investigated for various biological applications:

1. Drug Development

Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties. This compound is being explored as a precursor in the synthesis of fluorinated drugs, which may have enhanced metabolic stability and bioavailability .

2. Enzyme Inhibition

Studies have shown that the incorporation of fluorinated groups can significantly increase the potency of inhibitors targeting specific enzymes. For instance, modifications in similar compounds have resulted in increased inhibition rates for enzymes involved in metabolic pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Inhibition Studies A study demonstrated that fluorinated compounds can inhibit serotonin uptake by increasing binding affinity to serotonin transporters. The inclusion of trifluoromethyl groups was found to enhance this effect by up to six-fold compared to non-fluorinated analogs .
Metabolic Stability Research on related compounds indicated that the presence of trifluoromethyl groups contributes to metabolic stability in vivo, suggesting potential for therapeutic applications in drug design.
Biochemical Probes The compound has been studied as a probe for investigating interactions with biomolecules such as proteins and nucleic acids, indicating its utility in biochemical research .

Q & A

Q. What are the common synthetic routes for preparing 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via:
  • Nucleophilic aromatic substitution : Reacting 1-bromo-3-(2,2,2-trifluoroethyl)benzene () with a fluorinating agent (e.g., KF or CsF) in polar aprotic solvents like DMF at elevated temperatures (80–120°C).
  • Hydroformylation : Similar to methods used for fluorinated styrene derivatives (), where alkene intermediates are functionalized under CO/H₂ pressure with Rh or Co catalysts.
  • Friedel-Crafts alkylation : Introducing the trifluoroethyl group to fluorobenzene using trifluoroethyl halides and Lewis acids (e.g., AlCl₃).
    Key Parameters : Catalyst loading (5–10 mol%), solvent polarity, temperature control (to avoid decomposition), and stoichiometric ratios (excess fluorinating agent improves yield).

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹⁹F NMR : To confirm fluorine substitution patterns and trifluoroethyl group integrity. Chemical shifts for trifluoroethyl groups typically appear at δ -60 to -70 ppm.
  • ¹H NMR : Aromatic protons near electron-withdrawing groups (e.g., -CF₃) show downfield shifts (δ 7.2–7.8 ppm) ().
  • GC-MS/HPLC : To assess purity (>95% by area normalization) and molecular ion peaks (e.g., [M]⁺ at m/z 208).
  • X-ray crystallography : For unambiguous structural confirmation (if crystalline).

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin/eye hazards (H315/H319) ().
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroethyl group.
  • Follow waste disposal protocols for halogenated organics (P501) ().

Advanced Research Questions

Q. How does the electronic influence of fluorine and the trifluoroethyl group affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing effects : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the para position. Fluorine’s inductive effect further stabilizes intermediates.
  • Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to enhance coupling efficiency ().
  • Contradiction resolution : If conflicting reactivity data arise, vary ligands (e.g., bulky phosphines) or employ microwave-assisted heating to accelerate sluggish reactions.

Q. What strategies can resolve contradictory data in the catalytic hydrogenation of this compound derivatives?

  • Methodological Answer :
  • Parameter screening : Test catalysts (Pd/C vs. Raney Ni), hydrogen pressure (1–10 bar), and solvents (MeOH vs. THF).
  • By-product analysis : Use LC-MS to identify intermediates (e.g., defluorination products).
  • Computational modeling : DFT studies to map reaction pathways and identify rate-limiting steps ().

Q. How can the compound serve as a building block in designing fluorinated pharmaceuticals?

  • Methodological Answer :
  • Bioisosterism : Replace non-fluorinated ethyl groups with -CF₃ to enhance metabolic stability and membrane permeability ().
  • SAR studies : Synthesize analogs (e.g., substituting fluorine with Cl or Br) and test against target enzymes (e.g., carbonic anhydrase) via kinetic assays ().
  • Docking simulations : Use Protein Data Bank (PDB) structures to predict binding modes influenced by fluorine’s van der Waals interactions ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
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1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

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